3-(Diethylamino)propanehydrazide
Overview
Description
3-(Diethylamino)propanehydrazide is an organic compound with the molecular formula C7H17N3O and a molecular weight of 159.23 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)propanehydrazide typically involves the reaction of diethylamine with 3-chloropropanoyl chloride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylamino)propanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
3-(Diethylamino)propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
3-(Diethylamino)propylamine: Similar in structure but lacks the hydrazide group.
3-(Diethylamino)propanoic acid: Contains a carboxylic acid group instead of a hydrazide group.
3-(Diethylamino)propylhydrazine: Similar but with a different substitution pattern.
Uniqueness: 3-(Diethylamino)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(Diethylamino)propanehydrazide is an organic compound characterized by a hydrazide functional group attached to a diethylamino-propane backbone. Its unique structure has drawn interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may function as an enzyme inhibitor, impacting key metabolic pathways. For instance, similar hydrazides have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of hydrazides, including this compound. Research indicates that compounds with hydrazide moieties exhibit significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 64 µg/mL |
Escherichia coli | 128 µg/mL |
Pseudomonas aeruginosa | 256 µg/mL |
The above table summarizes the MIC values against selected bacterial strains, demonstrating the compound's potential as an antimicrobial agent.
Antitumor Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Hydrazone derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: Antitumor Effects
A study involving the application of hydrazone derivatives, including those related to this compound, reported significant cytotoxicity against human pancreatic and gastric cancer cell lines. The compounds were evaluated using the MTT assay, which measures cell viability and proliferation.
- Cell Lines Tested:
- Patu8988 (pancreatic cancer)
- ECA109 (esophagus cancer)
- SGC7901 (gastric cancer)
The results indicated that certain derivatives exhibited IC50 values as low as 12.8 µM, affirming their potential as effective anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of hydrazides is crucial for optimizing their biological activity. Modifications to the diethylamino group or variations in the hydrazide structure can significantly influence their efficacy and selectivity against specific biological targets.
Table 2: Structural Variations and Biological Activity
Compound Variation | Biological Activity |
---|---|
Diethylamino substitution | Enhanced antibacterial properties |
Hydrazone formation | Increased anticancer activity |
Alkyl chain length | Affects solubility and bioavailability |
This table illustrates how structural changes can impact the biological functions of hydrazides.
Properties
IUPAC Name |
3-(diethylamino)propanehydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(11)9-8/h3-6,8H2,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGCFPTKUTKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366522 | |
Record name | 3-(diethylamino)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24839594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83742-04-5 | |
Record name | 3-(diethylamino)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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